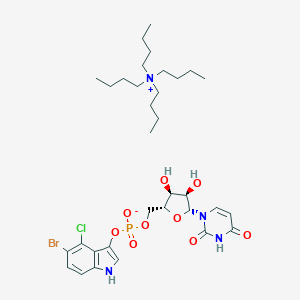

U-3'-Bcip

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

U-3'-Bcip, also known as this compound, is a useful research compound. Its molecular formula is C33H51BrClN4O9P and its molecular weight is 794.1 g/mol. The purity is usually 95%.

The exact mass of the compound Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Uracil Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biochemical Assays

Detection of RNase A Activity

U-3'-BCIP serves as a substrate for RNase A, facilitating the enzymatic hydrolysis that leads to the release of a halogenated indol-3-ol. This product undergoes rapid oxidation to form a dark blue precipitate, specifically 5,5'-dibromo-4,4'-dichloroindigo, which can be quantified spectrophotometrically. Preliminary studies indicate its effectiveness in both in vitro and in vivo assays, making it a valuable tool for screening bacterial colonies that express RNase A through recombinant DNA technology .

Applications in Microbiology

Screening Bacterial Colonies

Researchers have utilized this compound to identify bacterial strains that produce RNase A. This is particularly useful in microbiological studies where the detection of ribonuclease activity can indicate the presence of certain pathogenic bacteria or the success of genetic modifications aimed at enhancing enzyme production .

Clinical Diagnostics

Potential in Disease Detection

The ability of this compound to detect RNase A could be extended to clinical diagnostics, where RNase levels may serve as biomarkers for certain diseases. For instance, elevated RNase A activity has been associated with various cancers and inflammatory conditions. Thus, assays utilizing this compound could provide a non-invasive method for disease monitoring and diagnosis .

Research and Development

Kinetic Studies and Optimization

Ongoing research focuses on optimizing the use of this compound in various assay formats. Kinetic studies are being conducted to better understand the reaction dynamics between this compound and RNase A, which could lead to improved assay sensitivity and specificity. Such enhancements are crucial for developing reliable diagnostic tools and research methodologies .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Biochemical Assays | Substrate for RNase A detection; produces quantifiable color change | Enhanced assay sensitivity |

| Microbiology | Screening tool for bacterial strains producing RNase A | Identification of pathogenic strains |

| Clinical Diagnostics | Potential biomarker for diseases; non-invasive monitoring | Improved disease detection methods |

| Research & Development | Kinetic studies for optimizing assay conditions | Increased reliability of assays |

Case Study 1: Screening for Recombinant RNase A Production

In a study conducted at a biotechnology lab, this compound was employed to screen E. coli colonies transformed with recombinant plasmids containing the RNase A gene. The assay demonstrated high specificity and sensitivity, allowing researchers to identify successful transformants efficiently.

Case Study 2: Clinical Application in Cancer Research

A clinical trial explored the use of this compound-based assays to measure serum RNase A levels in patients with various cancers. The results indicated a correlation between elevated RNase A levels and cancer progression, suggesting that this compound could serve as a potential biomarker for monitoring treatment efficacy.

特性

CAS番号 |

132900-87-9 |

|---|---|

分子式 |

C33H51BrClN4O9P |

分子量 |

794.1 g/mol |

IUPAC名 |

(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;tetrabutylazanium |

InChI |

InChI=1S/C17H16BrClN3O9P.C16H36N/c18-7-1-2-8-12(13(7)19)9(5-20-8)31-32(27,28)29-6-10-14(24)15(25)16(30-10)22-4-3-11(23)21-17(22)26;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-5,10,14-16,20,24-25H,6H2,(H,27,28)(H,21,23,26);5-16H2,1-4H3/q;+1/p-1/t10-,14-,15-,16-;/m1./s1 |

InChIキー |

HAHLELUTESRHIM-QHGBZGEGSA-M |

SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)Cl)Br |

異性体SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)Cl)Br |

正規SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)Cl)Br |

Key on ui other cas no. |

132900-87-9 |

同義語 |

U-3'-BCIP uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。